1-Oxa-8-azaspiro[4.6]undecane hydrochloride
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Overview
Description
1-Oxa-9-azaspiro[4.6]undecane;hydrochloride is a chemical compound with the CAS Number: 1414958-73-8 . It has a molecular weight of 191.7 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of derivatives of 1-oxa-9-azaspiro[5.5]undecane has been reported in the literature . These derivatives were used in the synthesis of thirty-six derivatives of ciprofloxacin . The synthesis involved the use of commercially available 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and a literature protocol involving the preparation of a boron chelate complex to facilitate nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 1-Oxa-9-azaspiro[4.6]undecane;hydrochloride is represented by the linear formula C9H18ClNO .Physical and Chemical Properties Analysis
1-Oxa-9-azaspiro[4.6]undecane;hydrochloride is a solid at room temperature . It has a molecular weight of 191.7 . The compound should be stored under an inert gas .Scientific Research Applications
Synthetic Approaches and Chemical Properties
1-Oxa-9-azaspiro compounds, including 1-Oxa-9-azaspiro[4.6]undecane hydrochloride, are central to synthetic chemistry due to their complex spiroaminal structures and significant biological activities. These compounds serve as challenging targets for chemical synthesis, with various strategies developed for their synthesis. They are found in natural and synthetic products with notable biological activities, emphasizing the importance of their structural novelty (Sinibaldi & Canet, 2008).
Applications in Antibacterial Agents
Research has explored spirocyclic derivatives of ciprofloxacin, incorporating 1-oxa-9-azaspiro compounds. These derivatives were synthesized and tested against various bacterial strains, demonstrating distinct antibacterial activity, particularly against gram-negative Acinetobacter baumannii and gram-positive Bacillus cereus. This suggests potential applications in developing new antibacterial agents (Lukin et al., 2022).
Exploration in Soluble Epoxide Hydrolase Inhibition
1-Oxa-9-azaspiro compounds have also been investigated as soluble epoxide hydrolase (sEH) inhibitors, showing potential for treating chronic kidney diseases. One study discovered 1-oxa-4,9-diazaspiro-based trisubstituted ureas exhibiting potent sEH inhibitory activity and oral bioavailability, suggesting their potential as orally active drug candidates for chronic kidney disease treatment (Kato et al., 2014).
Antihypertensive Properties
The antihypertensive screening of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones in spontaneously hypertensive rats (SHR) revealed that specific compounds demonstrate significant antihypertensive activity. This highlights the therapeutic potential of these compounds in managing hypertension (Clark et al., 1983).
Conformational Analysis and Stereoelectronic Effects
Studies on the conformational analysis of 1-oxaspiro[5.5]undecanes have provided insights into the endo and exo anomeric effects in acetals. These studies are crucial for understanding the stereochemistry and chemical reactivity of spiro compounds (Deslongchamps & Pothier, 1990).
Novel Reagents for Fmoc-amino Acids Preparation
Research introduced new reagents, such as 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), for preparing Fmoc-amino acids. These reagents offer high yields and purity, free from impurities due to Lossen rearrangement, showcasing the utility of spiro compounds in peptide synthesis (Rao et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.6]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-3-9(4-2-8-11-9)5-7-10-6-1;/h10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXWAWLQAIBIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCO2)CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-71-8 |
Source
|
Record name | 1-oxa-8-azaspiro[4.6]undecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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